2-モルホリン-4-イルキノリン-4-カルボン酸

説明

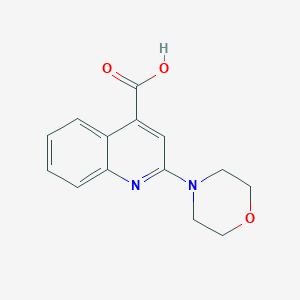

2-Morpholin-4-yl-quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of these functional groups makes 2-Morpholin-4-yl-quinoline-4-carboxylic acid an interesting compound for various scientific research applications.

科学的研究の応用

2-Morpholin-4-yl-quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which have applications in materials science and catalysis.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

作用機序

Target of Action

“2-Morpholin-4-yl-quinoline-4-carboxylic acid” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and are often used as pharmaceuticals . They can interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

The mode of action of “2-Morpholin-4-yl-quinoline-4-carboxylic acid” would depend on its specific target. For example, some quinoline derivatives are known to inhibit certain enzymes, while others might interact with cell receptors or DNA .

Biochemical Pathways

The affected biochemical pathways would also depend on the specific target of “2-Morpholin-4-yl-quinoline-4-carboxylic acid”. Quinoline derivatives can be involved in a variety of biochemical pathways, depending on their biological activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Morpholin-4-yl-quinoline-4-carboxylic acid” would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects of “2-Morpholin-4-yl-quinoline-4-carboxylic acid” would depend on its mode of action and the specific biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "2-Morpholin-4-yl-quinoline-4-carboxylic acid" .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux conditions . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them environmentally friendly.

Industrial Production Methods

Industrial production methods for 2-Morpholin-4-yl-quinoline-4-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as described above. The use of rare-earth metal catalysts and molecular iodine ensures high yields and purity of the final product. Additionally, the use of solvent-free conditions and environmentally benign catalysts makes the industrial production process more sustainable.

化学反応の分析

Types of Reactions

2-Morpholin-4-yl-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, rare-earth metal catalysts, and various solvents such as ethanol and tetrahydrofuran . Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of reactants to products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as pyrazoloquinolines and other substituted quinoline compounds . These products have diverse applications in scientific research and industry.

類似化合物との比較

2-Morpholin-4-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-Phenylquinoline-4-carboxylic acid: This compound has similar structural features but differs in its phenyl substitution, leading to different biological activities.

Pyrazoloquinolines: These compounds are formed through the cyclization of quinoline derivatives and have distinct pharmacological properties.

N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide: This compound is a hybrid conjugate with significant antimalarial activity.

The uniqueness of 2-Morpholin-4-yl-quinoline-4-carboxylic acid lies in its morpholine ring, which imparts specific chemical and biological properties that are not observed in other quinoline derivatives.

生物活性

2-Morpholin-4-yl-quinoline-4-carboxylic acid is a quinoline derivative recognized for its diverse biological activities. Its molecular formula is C14H14N2O3, with a molecular weight of 258.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer.

The biological activity of 2-Morpholin-4-yl-quinoline-4-carboxylic acid primarily stems from its interaction with specific biological targets. Quinoline derivatives often exhibit a range of mechanisms, including:

- Enzyme Inhibition : Some derivatives inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : The compound may bind to cell receptors, modulating cellular responses.

- DNA Interaction : Certain quinolines can intercalate into DNA, affecting replication and transcription processes.

Pharmacokinetics

The pharmacokinetic properties of 2-Morpholin-4-yl-quinoline-4-carboxylic acid influence its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and metabolic pathways play significant roles in determining the compound's effectiveness in vivo.

Antimicrobial Properties

Research indicates that 2-Morpholin-4-yl-quinoline-4-carboxylic acid exhibits notable antimicrobial activity against various pathogens. A study demonstrated that structural modifications in quinoline derivatives can enhance antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 1.5 µg/mL |

| 5b | MRSA | 2.0 µg/mL |

| 5c | E. coli | 1.0 µg/mL |

These results highlight the potential of this compound as an antibacterial agent, particularly against resistant strains like MRSA .

Antimalarial Activity

The antimalarial properties of quinoline derivatives have been well-documented. In particular, studies have shown that compounds similar to 2-Morpholin-4-yl-quinoline-4-carboxylic acid can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. A notable finding includes:

- In vitro Potency : Compounds derived from quinoline structures displayed EC50 values in the low nanomolar range against P. falciparum.

| Compound | EC50 (nM) | Oral Efficacy (ED90 mg/kg) |

|---|---|---|

| Compound A | 120 | <1 |

| Compound B | 80 | <1 |

These compounds also demonstrated promising selectivity and pharmacokinetic profiles suitable for further development .

Anticancer Potential

The anticancer potential of 2-Morpholin-4-yl-quinoline-4-carboxylic acid has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cell Proliferation : Compounds have been tested against various cancer cell lines, yielding IC50 values in the micromolar range.

- Induction of Apoptosis : Flow cytometry assays revealed that these compounds can trigger apoptotic pathways in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HeLa | 1.20 | Cell cycle arrest |

| SK-MEL-2 | 0.85 | Caspase activation |

These findings suggest that the compound holds promise as a therapeutic agent in oncology .

特性

IUPAC Name |

2-morpholin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)11-9-13(16-5-7-19-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKAHOLXYICUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331172 | |

| Record name | 2-morpholin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

449764-66-3 | |

| Record name | 2-morpholin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。